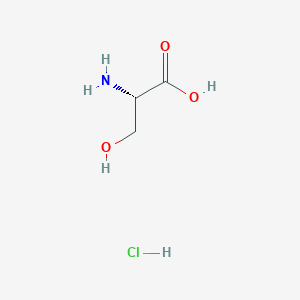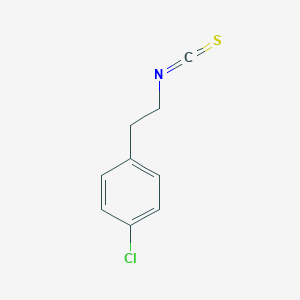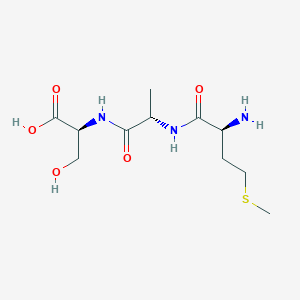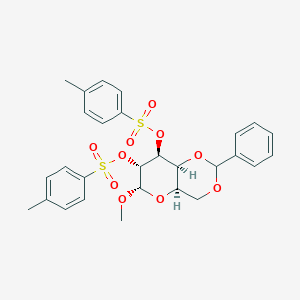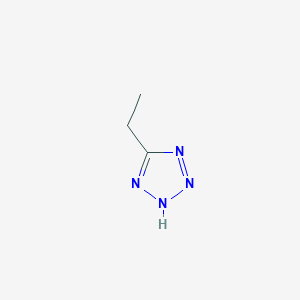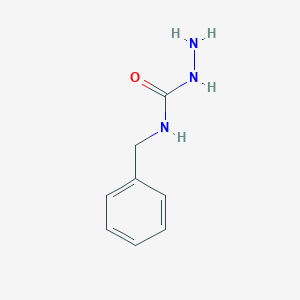
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in Parkinson's disease.
Aplicaciones Científicas De Investigación
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study Parkinson's disease. It is used to induce parkinsonism in animal models, which allows researchers to study the disease's underlying mechanisms and develop new treatments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies.
Mecanismo De Acción
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.
Efectos Bioquímicos Y Fisiológicos
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism in animal models replicates many of the biochemical and physiological effects observed in Parkinson's disease. These effects include the selective loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease due to its ability to replicate many of the disease's pathological features. However, there are some limitations to using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in lab experiments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is an acute model, meaning that it does not replicate the chronic nature of Parkinson's disease. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism does not replicate the non-motor symptoms observed in Parkinson's disease, such as cognitive impairment and depression.
Direcciones Futuras
There are many future directions for 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research. One area of research is developing new treatments for Parkinson's disease based on the underlying mechanisms of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism. Another area of research is using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism to study the non-motor symptoms of Parkinson's disease, which are often overlooked in current research. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism could be used to study the role of genetics and environmental factors in the development of Parkinson's disease. Overall, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Conclusion
In conclusion, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Métodos De Síntesis
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is synthesized by reacting N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction yields 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a white crystalline solid with a melting point of 72-74°C. The purity of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
Número CAS |
17421-02-2 |
|---|---|
Nombre del producto |
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C13H14F3N |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
1-methyl-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H14F3N/c1-17-7-5-10(6-8-17)11-3-2-4-12(9-11)13(14,15)16/h2-5,9H,6-8H2,1H3 |
Clave InChI |
QHJMMGUDIYSLIX-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
Otros números CAS |
17421-02-2 |
Sinónimos |
2'-CF(3)-MPTP 3'-trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





